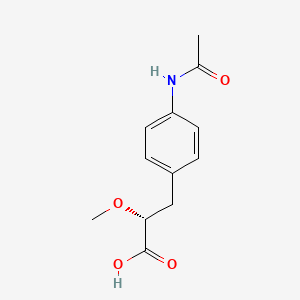

Acetamidophenyl methoxypropionic acid

CAS No.: 1240290-49-6

Cat. No.: VC17167264

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240290-49-6 |

|---|---|

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid |

| Standard InChI | InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |

| Standard InChI Key | DQUOOKMLOSPCLZ-LLVKDONJSA-N |

| Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)OC |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Acetamidophenyl methoxypropionic acid is a chiral compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol. Its IUPAC name, (2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid, reflects its stereospecific configuration. The compound exists in two enantiomeric forms:

The (S)-enantiomer, designated N-Acetyl-GED-0507-34-LEVO, is the subject of active clinical investigation .

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1190427-41-8 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| SMILES Notation | CC(=O)NC1=CC=C(C=C1)CC@HOC |

| InChIKey | DQUOOKMLOSPCLZ-LLVKDONJSA-N |

Stereochemical Significance

The compound’s bioactivity is highly dependent on its stereochemistry. The (S)-enantiomer exhibits distinct binding affinities compared to the (R)-form, a phenomenon attributed to the spatial orientation of the methoxy group relative to the acetamidophenyl ring . This enantiomeric specificity is critical for its pharmacological activity, as evidenced by its selection for paediatric development .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols remain proprietary, the compound’s structure suggests plausible pathways:

-

Starting Materials: 4-Acetamidophenol and methyl methoxypropionate.

-

Coupling Reaction: Acid-catalyzed esterification or amide bond formation under anhydrous conditions.

-

Chiral Resolution: Chromatographic or enzymatic separation of enantiomers to isolate the (S)-form .

Industrial production likely employs continuous flow reactors to enhance yield and purity, though specific parameters are undisclosed .

| Parameter | Detail |

|---|---|

| PIP Number | EMEA-002674-PIP01-19 |

| Sponsor | Nogra Pharma Limited |

| Therapeutic Indication | Paediatric inflammatory disorders |

| EMA Decision Date | 29 December 2023 |

Comparative Analysis with Structural Analogs

NSAID Similarities

The acetamidophenyl group parallels acetaminophen’s core structure, while the methoxypropionic acid moiety resembles ibuprofen’s carboxylate. This hybrid architecture may offer dual antipyretic and anti-inflammatory effects with reduced gastrointestinal toxicity .

Enantiomeric Selectivity

Unlike racemic NSAIDs (e.g., ibuprofen), the (S)-enantiomer’s targeted development may enhance potency and minimize off-target effects, a strategy validated by esomeprazole’s success .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume